2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474651
InChI: InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-5-7-6-15-10(14)17-9(7)16-8/h5-6H,1-4H3,(H,15,16,17)
SMILES:
Molecular Formula: C12H15BClN3O2
Molecular Weight: 279.53 g/mol

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester

CAS No.:

Cat. No.: VC16474651

Molecular Formula: C12H15BClN3O2

Molecular Weight: 279.53 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester -

Specification

Molecular Formula C12H15BClN3O2
Molecular Weight 279.53 g/mol
IUPAC Name 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-5-7-6-15-10(14)17-9(7)16-8/h5-6H,1-4H3,(H,15,16,17)
Standard InChI Key PKEHWNRIMIRNEM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N2)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. At position 6, a boronic acid pinacol ester group is introduced, while position 2 is substituted with a chlorine atom . The pinacol ester moiety stabilizes the boronic acid, enhancing its reactivity in cross-coupling reactions.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2408429-69-4
Molecular FormulaC12H15BClN3O2\text{C}_{12}\text{H}_{15}\text{BClN}_{3}\text{O}_{2}
Molecular Weight279.53 g/mol
PurityNot specified

Synthetic Methodologies

General Synthesis Strategies

Boronic acid pinacol esters are commonly synthesized via palladium-catalyzed borylation reactions. For example, 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-boronic acid pinacol ester (CAS 934178-97-9) is prepared using bis(pinacolato)diboron, PdCl2_2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and potassium acetate in 1,2-dimethoxyethane under microwave irradiation at 150°C for 10 minutes . This method achieves a 98% yield, suggesting its potential applicability to the synthesis of 2-chloro derivatives.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
BorylationPdCl2_2(dppf), bis(pinacolato)diboron, KOA98%
CouplingPd(PPh3_3)4_4, K2_2CO3_3, H2_2O166.4 g

Microwave-assisted synthesis (e.g., 150°C for 10 minutes) offers rapid reaction times and high efficiency, making it preferable for scale-up.

Applications in Drug Discovery

Role in Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates carbon-carbon bond formation in Suzuki reactions, enabling the synthesis of biaryl structures. For instance, 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4) is synthesized via coupling of a boronic ester with a chloropyrrolopyrimidine using Pd(PPh3_3)4_4 and K2_2CO3_3 . This highlights the utility of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester in constructing kinase inhibitors.

Biological Relevance

Pyrrolo[2,3-d]pyrimidine derivatives are prominent in kinase inhibition. US Patent US10538528B2 discloses compounds with a pyrrolo[2,3-d]pyrimidine core as inhibitors of Akt, Rsk, and S6K kinases, critical targets in oncology . The boronic ester moiety in this compound may serve as a handle for further functionalization to enhance selectivity or pharmacokinetic properties.

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